![molecular formula C11H12N2O5 B14224307 N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide CAS No. 821765-23-5](/img/structure/B14224307.png)
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxymethyl group, a nitrophenyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide typically involves multiple steps. One common method includes the nitration of a phenyl compound followed by the introduction of a hydroxymethyl group. The oxirane ring is then formed through an epoxidation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can open the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Formation of N-[3-(Carboxy)-4-nitrophenyl]-2-methyloxirane-2-carboxamide.
Reduction: Formation of N-[3-(Hydroxymethyl)-4-aminophenyl]-2-methyloxirane-2-carboxamide.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxirane ring can react with nucleophilic sites in biomolecules, leading to potential therapeutic effects. The hydroxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Hydroxymethyl)-4-aminophenyl]-2-methyloxirane-2-carboxamide
- N-[3-(Carboxy)-4-nitrophenyl]-2-methyloxirane-2-carboxamide
- N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxylic acid
Uniqueness
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an oxirane ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
821765-23-5 |
|---|---|
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
N-[3-(hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C11H12N2O5/c1-11(6-18-11)10(15)12-8-2-3-9(13(16)17)7(4-8)5-14/h2-4,14H,5-6H2,1H3,(H,12,15) |
Clé InChI |
HMWNETVXCBMBTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
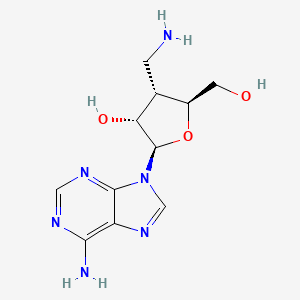
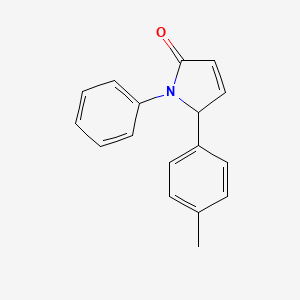


![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
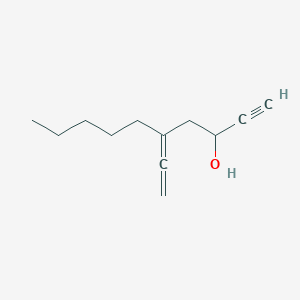
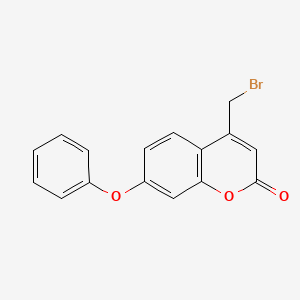

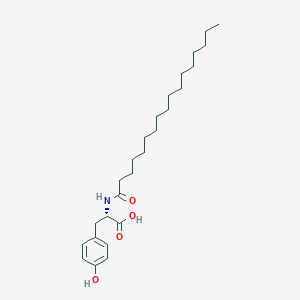
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
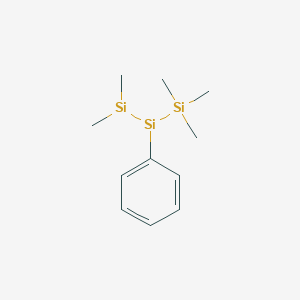
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
